molecular formula C20H12N2O5 B12458068 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione CAS No. 114026-04-9

5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione

Cat. No.: B12458068
CAS No.: 114026-04-9
M. Wt: 360.3 g/mol
InChI Key: OTNDWWLVFUEGLJ-UHFFFAOYSA-N
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Description

5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione: is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenoxy group attached to the isoindole core, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione typically involves the reaction of 3-nitrophenol with phthalic anhydride in the presence of a suitable catalyst The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help in identifying the most efficient catalysts and reaction parameters to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione can undergo reduction to form the corresponding amino derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group attached to the isoindole ring can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Cyclization: The isoindole ring can undergo further cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed:

    Reduction: 5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione.

    Substitution: Various substituted derivatives depending on the reagent used.

    Cyclization: Polycyclic isoindole derivatives.

Scientific Research Applications

Chemistry: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitrophenoxy and phenyl groups can interact with biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy. Its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The nitrophenoxy group can undergo redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The phenylisoindole core can interact with proteins and enzymes, affecting their activity and leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in oxidative stress, inflammation, and cell proliferation.

    Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA: The compound can intercalate into DNA, affecting gene expression and cell cycle progression.

Comparison with Similar Compounds

    5-(4-Nitrophenoxy)-2-phenylisoindole-1,3-dione: Similar structure with the nitro group in the para position.

    5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione: Reduction product of the nitro compound.

    5-(3-Methoxyphenoxy)-2-phenylisoindole-1,3-dione: Methoxy group instead of nitro group.

Uniqueness: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogues.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its full potential in various fields of science and industry.

Properties

CAS No.

114026-04-9

Molecular Formula

C20H12N2O5

Molecular Weight

360.3 g/mol

IUPAC Name

5-(3-nitrophenoxy)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C20H12N2O5/c23-19-17-10-9-16(27-15-8-4-7-14(11-15)22(25)26)12-18(17)20(24)21(19)13-5-2-1-3-6-13/h1-12H

InChI Key

OTNDWWLVFUEGLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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